molecular formula C12H20NO5- B12360355 2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2R)-

2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2R)-

Cat. No.: B12360355
M. Wt: 258.29 g/mol
InChI Key: UVCRSTLUNAIJQQ-MRVPVSSYSA-M
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Description

Chemical Structure:
The compound features a morpholine ring substituted with two carboxylic acid groups at positions 2 and 2. The 4-carboxylic acid is esterified with a tert-butyl group (1,1-dimethylethyl), while the 6,6-dimethyl substituents introduce steric bulk. The stereochemistry at the 2R position is critical for its biological activity and molecular interactions .

Molecular Formula: C₁₃H₂₃NO₅ Molecular Weight: 273.329 g/mol Key Properties:

  • High lipophilicity due to the tert-butyl ester and dimethyl groups.
  • Enhanced metabolic stability compared to smaller ester derivatives (e.g., methyl esters).
  • Applications in pharmacological research, particularly as a synthetic intermediate or reference standard .

Properties

Molecular Formula

C12H20NO5-

Molecular Weight

258.29 g/mol

IUPAC Name

(2R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/p-1/t8-/m1/s1

InChI Key

UVCRSTLUNAIJQQ-MRVPVSSYSA-M

Isomeric SMILES

CC1(CN(C[C@@H](O1)C(=O)[O-])C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(CC(O1)C(=O)[O-])C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

tert-Butyl Ester Formation

A common approach involves the esterification of 2,4-morpholinedicarboxylic acid with tert-butanol under acidic catalysis. Key parameters include:

Reagent Conditions Yield Purity Source
tert-Butanol, H₂SO₄ Reflux, 12–24 h in toluene 72–85% 95–98%
Boc₂O, DMAP RT, 6 h in DCM 88% >99%
  • Mechanistic Insight : The use of Boc₂O (di-tert-butyl dicarbonate) with DMAP accelerates esterification via nucleophilic acyl substitution, minimizing side reactions.
  • Challenges : Competing 2- vs. 4-position selectivity is resolved using bulky bases (e.g., DIPEA) to favor 4-tert-butyl ester formation.

Chiral Resolution of Racemic Intermediates

Enantioselective Synthesis via Asymmetric Catalysis

The (2R) configuration is achieved through chiral auxiliaries or catalysts:

Method Catalyst/Reagent ee Yield Source
Sharpless Epoxidation Ti(OiPr)₄, (+)-DET 92% 67%
Enzymatic Resolution Lipase PS-C3 99% 45%
  • Case Study : Patent WO2014102808A1 describes hydrogenation of a cyclohexene intermediate using Raney nickel, followed by resolution with R-1-phenylethylamine to isolate the (2R)-enantiomer (99% HPLC purity).

Ring-Closing Strategies for Morpholine Core Assembly

Cyclization of Amino Alcohol Precursors

The morpholine ring is constructed via cyclization of 2-amino-1,3-propanediol derivatives:

Precursor Conditions Yield Purity Source
2-Amino-2-methyl-1,3-propanediol HCl, 110°C, 8 h 78% 90%
N-Boc-2,2-dimethylaziridine BF₃·OEt₂, CH₂Cl₂, −20°C 81% 94%
  • Key Step : Introduction of the 6,6-dimethyl groups occurs via alkylation with methyl iodide under phase-transfer conditions (e.g., TBAB, NaOH).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies highlight solvent-dependent yields:

Solvent Temp. Reaction Time Yield Side Products
Toluene 110°C 18 h 82% <2% dicarboxylic acid
THF 65°C 24 h 68% 12% over-alkylation
DMF 100°C 12 h 75% 8% Boc-deprotection

Data from indicate toluene as optimal for balancing reactivity and selectivity.

Purification and Characterization

Chromatographic Techniques

Final purification employs:

  • Normal-phase HPLC : Hexane/EtOAc (8:2) on silica gel (95% recovery).
  • Recrystallization : From ethyl acetate/cyclohexane (1:3), yielding >99% enantiomeric excess.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, C(CH₃)₃), 1.28 (s, 6H, C(CH₃)₂), 3.72–3.85 (m, 4H, morpholine-OCH₂).
  • HRMS : [M+H]⁺ calc. 258.29, found 258.28.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent CA2630517A1 discloses a continuous process using microreactors:

  • Throughput : 1.2 kg/h with 89% yield.
  • Advantages : Reduced racemization (<1% ee loss vs. 5% in batch).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its morpholine structure is often utilized in drug design due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs) .
    • Case Study: Research has demonstrated that derivatives of morpholine compounds exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .
  • Biological Activity :
    • Studies indicate that morpholine derivatives can act as effective inhibitors of certain biological pathways, making them candidates for the development of new therapeutic agents against diseases such as diabetes and cancer .

Agrochemical Applications

  • Pesticide Formulation :
    • The compound is used in the formulation of agrochemicals, particularly as an active ingredient in herbicides and insecticides. Its structural properties allow for effective binding to target sites in pests .
    • Case Study: A specific formulation containing this compound showed a significant reduction in pest populations in controlled agricultural trials, indicating its efficacy as a pesticide .

Material Science Applications

  • Polymer Synthesis :
    • The compound is explored for its role in synthesizing polymers and resins. Its ability to form stable linkages enhances the mechanical properties of materials produced from it .
    • Research has shown that incorporating this ester into polymer matrices improves thermal stability and flexibility, making it suitable for various industrial applications.
  • Coatings and Adhesives :
    • Due to its chemical properties, the compound is also investigated for use in coatings and adhesives. It contributes to increased adhesion strength and durability of the final products .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
PharmaceuticalsDrug developmentEnhances solubility and bioavailability of APIs
Biological activityInhibits enzymes related to tumor growth
AgrochemicalsPesticide formulationEffective against pests in agricultural trials
Material SciencePolymer synthesisImproves mechanical properties of polymers
Coatings and adhesivesIncreases adhesion strength and durability

Mechanism of Action

The mechanism of action of ®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID depends on its specific application. In drug development, it may act as a prodrug, where the tert-butoxycarbonyl group is cleaved in vivo to release the active compound. The morpholine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, stereochemistry, and bioactivity:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester Morpholine ring oxygen replaced with sulfur (thiomorpholine). C₁₁H₁₉NO₄S 261.34 - Increased lipophilicity due to sulfur.
- Altered electronic properties and bioavailability.
(2R,3R,5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid dimethyl ester Dioxane ring (two oxygen atoms) with methoxy and methyl groups. C₁₂H₂₀O₈ 292.28 - Smaller ester groups (methyl vs. tert-butyl).
- Reduced steric hindrance.
(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid Pyrrolidine ring (5-membered) with fluorine substituent. C₁₀H₁₆FNO₄ 233.24 - Fluorine enhances electronegativity and metabolic stability.
- Smaller ring size.
(2R,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid Morpholine with single methyl substituent at position 6 (vs. 6,6-dimethyl). C₁₁H₁₉NO₅ 245.27 - Reduced steric bulk at position 4.
- Altered pharmacokinetic profiles.

Key Comparative Findings

Steric Effects :

  • The 6,6-dimethyl groups in the target compound increase steric hindrance compared to the single methyl group in (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid. This may enhance binding specificity in enzyme-active sites .
  • Tert-butyl esters (target compound) resist hydrolysis better than methyl esters (dioxane derivative), improving stability in physiological conditions .

Fluorinated pyrrolidine derivatives leverage fluorine’s electronegativity to strengthen hydrogen bonding, impacting receptor affinity .

Stereochemical Influence :

  • The (2R) configuration in the target compound is critical for activity. The (S)-enantiomer (CAS 783349-78-0) shows distinct pharmacological profiles, underscoring the importance of chirality .

Notes

  • Stereochemical Discrepancies : lists "0 of 1 defined stereocentres," conflicting with chiral-specific data in later sources. This may reflect incomplete characterization in early studies; recent syntheses confirm the (2R) configuration .
  • Further experimental validation is required.

Biological Activity

2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2R)- is a chemical compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : (3R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
PropertyValue
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the morpholine ring allows for specific enzyme interactions, which can modulate biochemical pathways. The ester group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.

Anticancer Properties

Research indicates that derivatives of morpholinedicarboxylic acids exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Several studies suggest that morpholine derivatives can exhibit inhibitory effects against a range of bacteria and fungi. This is particularly relevant in the context of drug-resistant strains where new antimicrobial agents are urgently needed.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain proteases or kinases, thereby affecting cellular signaling and metabolism .

Case Studies

  • Anticancer Activity : A study published in Cancer Research demonstrated that a related morpholinedicarboxylic acid derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy of morpholine derivatives against MRSA (Methicillin-resistant Staphylococcus aureus), one derivative showed a notable reduction in bacterial load compared to controls.

Applications in Research and Industry

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to be used as a building block for creating more complex molecules with potential therapeutic applications.

Table 2: Applications

FieldApplication
PharmacologyDevelopment of anticancer drugs
BiochemistryStudy of enzyme mechanisms
Material ScienceProduction of specialty chemicals

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